molecular formula C5H2ClN3 B056613 6-Chloropyridazine-3-carbonitrile CAS No. 35857-89-7

6-Chloropyridazine-3-carbonitrile

Cat. No.: B056613
CAS No.: 35857-89-7
M. Wt: 139.54 g/mol
InChI Key: YMUOLGNUZURDEW-UHFFFAOYSA-N
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Description

6-Chloropyridazine-3-carbonitrile is a heterocyclic compound with the molecular formula C₅H₂ClN₃ It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the 6th position and a cyano group at the 3rd position on the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyridazine-3-carbonitrile typically involves the reaction of 3-amino-6-chloropyridazine with suitable reagents. One common method includes dissolving 3-amino-6-chloropyridazine in N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heating the mixture to induce cyclization and nitrile formation .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 6-Chloropyridazine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride in tetrahydrofuran (THF) are employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Reduction Reactions: The major product is 6-chloropyridazine-3-amine.

Scientific Research Applications

6-Chloropyridazine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 6-Chloropyridazine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

  • 6-Chloropyridazine-3-carboxamide
  • 6-Chloropyridazine-3-amine
  • 3-Chloro-6-iodopyridazine

Comparison: 6-Chloropyridazine-3-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group on the pyridazine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-chloropyridazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-5-2-1-4(3-7)8-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUOLGNUZURDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538939
Record name 6-Chloropyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35857-89-7
Record name 6-Chloropyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyridazine-3-carbonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 6-chloropyridazine-3-carboxamide (described in reference example 3) (15 g, 95.5 mmol) and pyridine (22.6 g, 23.1 ml, 286.6 mmol) were was suspended in dichloromethane and cooled to −30 ° C. under argon. TFAA was added dropwise to the stirred mixture keeping the internal temperature below −20 ° C. The reaction was stirred for 19.5 hours allowing to warm to ambient temperature. The mixture was poured into water(500 ml) and washed with water (4×500 ml) until the aqueous phase was pale yellow. The organic phase was dried over MgSO4, filtered through a pad of silica (50mm diameter, 30mm deep), and concentrated in vacuo. The resulting solid was purified by MPLC (40% dichloromethane/20%ethyl acetate/hexane) to give 3-chloro-6-cyanopyridazine as a colourless solid (5.25 g, 59%).
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15 g
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23.1 mL
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500 mL
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Synthesis routes and methods II

Procedure details

A mixture of 3-chloro-6-iodo-pyridazine (CAS 135034-10-5, 5.5 g, 22.9 mmol; Goodman, A. J.; Stanforth, S. P.; Tarbit, B. Tetrahedron (1999), 55 (52), 15067-15070) and copper cyanide (4 g, 44.7 mmol) in acetonitrile (30 ml) was stirred for 30 min. at 160° C., under microwave irradiation (Milestone MW-oven). The mixture was then poured into dichloromethane (200 ml), filtered over celite, and the solvent evaporated in vacuo. The residue was then purified by column chromatography (silica gel; dichloromethane/heptane 1:1 to 7:3) to yield D4 (2.84 g, 89%), as a solid.
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4 g
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30 mL
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200 mL
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Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 6-chloropyridazine-3-carbonitrile suitable for molecular orientation studies?

A1: this compound is a planar, non-symmetric molecule. [, ] This asymmetry is crucial for its interaction with electric fields. Symmetric molecules lack a permanent dipole moment, making them difficult to manipulate using external electric fields.

Q2: How does the strength of the electric field impact molecular orientation?

A2: Both weak and moderate electric fields can be used to control the orientation of this compound. [] The research suggests that stronger electric fields, including the use of a DC electric field in addition to laser fields, can achieve three-dimensional orientation of the molecule. [] This control is achieved through non-adiabatic effects in the field-dressed dynamics of excited rotational states.

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